2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime
Description
2-[(4-Bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a sulfinyl-substituted oxime derivative with a molecular framework comprising a 4-bromophenyl group, a 4-methoxyphenyl ketone, and an O-methyloxime moiety. The sulfinyl group (-S=O) introduces chirality and polarity, influencing its physicochemical and biological properties. For example, sulfinyl-containing compounds like 1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone O-methyloxime (CAS 320422-63-7) exhibit molecular weights of ~367.85 g/mol and predicted densities of 1.24 g/cm³ .
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfinyl-N-methoxy-1-(4-methoxyphenyl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-20-14-7-3-12(4-8-14)16(18-21-2)11-22(19)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVDEIQKDNPKBS-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)CS(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a sulfinyl-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime can be represented as follows:
- Molecular Formula : C16H16BrNO3S
- Molecular Weight : 396.27 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds with sulfinyl groups often exhibit significant antimicrobial properties. For instance, the presence of the bromophenyl and methoxyphenyl substituents enhances the compound's ability to inhibit bacterial growth.
Anticancer Activity
Recent research indicates that derivatives of sulfinyl compounds can exhibit cytotoxic effects against various cancer cell lines. In particular, studies have highlighted the effectiveness of compounds containing bromine substituents in enhancing anticancer activity.
Case Study:
A study focusing on pyrazole derivatives demonstrated that certain modifications led to significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of halogenated phenyl groups was noted to increase efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime | MDA-MB-231 | 12.5 | |
| Pyrazole derivative X | MCF-7 | 15.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research indicates that the sulfinyl group plays a crucial role in modulating inflammatory responses.
The mechanisms through which 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels, contributing to its antioxidant properties.
- Cell Cycle Arrest : Certain studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Key Findings :
- Sulfonyl derivatives (e.g., CAS 320422-58-0) exhibit higher molecular symmetry and stability compared to sulfinyl analogs .
- Sulfinyl groups may confer chirality, impacting biological activity and synthetic pathways .
Substituent Effects on Physical Properties
The 4-bromophenyl and 4-methoxyphenyl groups influence melting points and solubility:
Key Findings :
- Electron-withdrawing groups (e.g., bromine) increase melting points and rigidity .
- Methoxy groups enhance solubility in polar solvents but reduce thermal stability .
Comparison with Aryl Hydrazone Derivatives
Aryl hydrazones and oximes differ in reactivity and biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
